4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylammonio)methyl]phenolate 4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylammonio)methyl]phenolate Amodiaquine (trade names Camoquin, Flavoquine), a 4-aminoquinoline compound related to chloroquine, is used as an antimalarial and anti-inflammatory agent. Amodiaquine has been shown to be more effective than chloroquine in treating chloroquine-resistant Plasmodium falciparum malaria infections and may give more protection than chloroquine when used as weekly prophylaxis. Amodiaquine, like chloroquine, is generally well tolerated. Amodiaquine is a histamine N-methyltransferase inhibitor. It is on the World Health Organization/'s List of Essential Medicines, the most important medications needed in a basic health system. (last updated: 1/9/2016). Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine, by the cytochrome p450 enzyme CYP2C8. Among amodiaquine users, several rare but serious side effects have been reported and linked to variants in the CYP2C8 alleles. CYP2C8*1 is characterized as the wild-type allele, which shows an acceptable safety profile, while CYP2C8*2, *3 and *4 all show a range of “poor metabolizer” phenotypes. People who are poor metabolizers of amodiaquine display lower treatment efficacy against malaria, as well as increased toxicity. Several studies have been conducted to determine the prevalence of CYP2C8 alleles amongst malaria patients in East Africa, and have tentatively shown the variant alleles have significant prevalence in that population. About 3.6% of the population studied showed high risk for a poor reaction to or reduced treatment outcomes when treated with amodiaquine. This information is useful in developing programs of pharmacovigilance in East Africa, and have important clinical considerations for prescribing antimalarial medications in regions with high CYP2C8 variant frequency.
Brand Name: Vulcanchem
CAS No.: 86-42-0
VCID: VC0018356
InChI: InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
SMILES: CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)[O-]
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol

4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylammonio)methyl]phenolate

CAS No.: 86-42-0

Reference Standards

VCID: VC0018356

Molecular Formula: C20H22ClN3O

Molecular Weight: 355.9 g/mol

4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylammonio)methyl]phenolate - 86-42-0

CAS No. 86-42-0
Product Name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylammonio)methyl]phenolate
Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylazaniumyl)methyl]phenolate
Standard InChI InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
Standard InChIKey OVCDSSHSILBFBN-UHFFFAOYSA-N
SMILES CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)[O-]
Canonical SMILES CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)[O-]
Appearance Solid powder
Colorform Crystals from absolute ethanol
Melting Point 206-208
208 °C (decomposes)
208°C
Physical Description Solid
Description Amodiaquine (trade names Camoquin, Flavoquine), a 4-aminoquinoline compound related to chloroquine, is used as an antimalarial and anti-inflammatory agent. Amodiaquine has been shown to be more effective than chloroquine in treating chloroquine-resistant Plasmodium falciparum malaria infections and may give more protection than chloroquine when used as weekly prophylaxis. Amodiaquine, like chloroquine, is generally well tolerated. Amodiaquine is a histamine N-methyltransferase inhibitor. It is on the World Health Organization/'s List of Essential Medicines, the most important medications needed in a basic health system. (last updated: 1/9/2016). Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine, by the cytochrome p450 enzyme CYP2C8. Among amodiaquine users, several rare but serious side effects have been reported and linked to variants in the CYP2C8 alleles. CYP2C8*1 is characterized as the wild-type allele, which shows an acceptable safety profile, while CYP2C8*2, *3 and *4 all show a range of “poor metabolizer” phenotypes. People who are poor metabolizers of amodiaquine display lower treatment efficacy against malaria, as well as increased toxicity. Several studies have been conducted to determine the prevalence of CYP2C8 alleles amongst malaria patients in East Africa, and have tentatively shown the variant alleles have significant prevalence in that population. About 3.6% of the population studied showed high risk for a poor reaction to or reduced treatment outcomes when treated with amodiaquine. This information is useful in developing programs of pharmacovigilance in East Africa, and have important clinical considerations for prescribing antimalarial medications in regions with high CYP2C8 variant frequency.
Solubility In water, 2.83 mg/L at 25 °C (est)
8.80e-03 g/L
24.9 [ug/mL]
Synonyms 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol; 4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol; Camochin; Camoquin; Camoquinal; Camoquine; Flavoquine; Miaquin; NSC 13453; SN-10751;
Vapor Pressure 7X10-11 mm Hg at 25 °C (est)
PubChem Compound 3647519
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator